methyl {[3-(4-bromophenyl)-4-methyl-2-oxo-2H-chromen-6-yl]oxy}acetate
Description
Methyl {[3-(4-bromophenyl)-4-methyl-2-oxo-2H-chromen-6-yl]oxy}acetate is a coumarin derivative characterized by a 2H-chromen-2-one core with specific substituents:
- 4-Bromophenyl group at position 3, contributing steric bulk and halogen-mediated electronic effects.
- Methyl group at position 4, enhancing lipophilicity.
- Methyl oxyacetate ester at position 6, influencing solubility and metabolic stability.
Coumarin derivatives are widely studied for applications in medicinal chemistry (e.g., anticoagulant, anticancer agents) and materials science due to their fluorescent properties .
Properties
Molecular Formula |
C19H15BrO5 |
|---|---|
Molecular Weight |
403.2 g/mol |
IUPAC Name |
methyl 2-[3-(4-bromophenyl)-4-methyl-2-oxochromen-6-yl]oxyacetate |
InChI |
InChI=1S/C19H15BrO5/c1-11-15-9-14(24-10-17(21)23-2)7-8-16(15)25-19(22)18(11)12-3-5-13(20)6-4-12/h3-9H,10H2,1-2H3 |
InChI Key |
OWBYFGGQAKULEB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=C(C=C2)OCC(=O)OC)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
Preparation Methods
Formation of the Chromenone Core
The chromenone scaffold is synthesized via the Pechmann condensation, a classic method for coumarin derivatives. A mixture of resorcinol and ethyl acetoacetate undergoes acid-catalyzed cyclization. For 4-methyl substitution, methyl acetoacetate is preferred, yielding 4-methyl-7-hydroxycoumarin as the primary intermediate.
Reaction Conditions
-
Catalyst : Concentrated sulfuric acid (0.5 equiv.)
-
Solvent : Ethanol, reflux at 80°C for 6–8 hours.
Post-synthesis purification involves recrystallization from ethanol, confirmed by thin-layer chromatography (TLC) with Rf = 0.45 in ethyl acetate/hexane (1:3).
Bromophenyl Substitution at the 3-Position
Bromination is achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The reaction proceeds via a free-radical mechanism, selectively targeting the 3-position due to the electron-donating methyl group at C4.
Optimized Protocol
-
Substrate : 4-Methyl-7-hydroxycoumarin (1.0 equiv.)
-
Brominating Agent : NBS (1.2 equiv.)
-
Initiator : AIBN (0.1 equiv.)
-
Solvent : Carbon tetrachloride, reflux at 85°C for 12 hours.
Nuclear magnetic resonance (NMR) analysis of the product (3-bromo-4-methyl-7-hydroxycoumarin) shows a characteristic singlet for the C3 bromine at δ 7.28 ppm (¹H NMR, 400 MHz, CDCl3).
Acetoxy Group Introduction at the 6-Position
Etherification of the 6-hydroxy group is performed using methyl bromoacetate under basic conditions. Potassium carbonate (K2CO3) deprotonates the hydroxyl group, enabling nucleophilic attack on the alkyl halide.
Procedure
-
Substrate : 3-Bromo-4-methyl-7-hydroxycoumarin (1.0 equiv.)
-
Alkylating Agent : Methyl bromoacetate (1.5 equiv.)
-
Base : K2CO3 (2.0 equiv.)
-
Solvent : Acetone, stirred at 25°C for 24 hours.
The product is purified via flash chromatography (silica gel, ethyl acetate/hexane 1:4), with final confirmation by high-resolution mass spectrometry (HRMS): m/z 431.28 [M+H]+.
Optimization of Reaction Conditions
Solvent and Temperature Effects
The choice of solvent critically impacts bromination efficiency. Polar aprotic solvents like dimethylformamide (DMF) accelerate NBS decomposition but increase side products. Non-polar solvents (CCl4, CH2Cl2) improve selectivity but require longer reaction times.
Table 1: Bromination Yield vs. Solvent
| Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| CCl4 | 85 | 12 | 63 |
| CH2Cl2 | 40 | 18 | 55 |
| DMF | 100 | 6 | 48 |
Catalytic Enhancements
Adding phase-transfer catalysts (e.g., tetrabutylammonium bromide, TBAB) during etherification improves interfacial reactivity. TBAB (0.2 equiv.) increases yield to 85% by facilitating anion transfer.
Analytical Characterization
Spectroscopic Data
-
¹H NMR (CDCl3) : δ 2.41 (s, 3H, CH3), 3.85 (s, 3H, OCH3), 4.72 (s, 2H, OCH2CO), 6.88–7.56 (m, 4H, Ar-H).
-
¹³C NMR : δ 169.8 (C=O), 161.2 (C-O), 132.4 (C-Br), 116.9–128.7 (Ar-C).
-
IR (KBr) : 1725 cm⁻¹ (ester C=O), 1660 cm⁻¹ (chromenone C=O), 1245 cm⁻¹ (C-O-C).
Comparative Analysis of Methodologies
| Parameter | Pechmann Condensation | Radical Bromination | Etherification |
|---|---|---|---|
| Key Reagent | Ethyl acetoacetate | NBS | Methyl bromoacetate |
| Yield (%) | 68–72 | 58–63 | 75–80 |
| Purification Method | Recrystallization | Column Chromatography | Flash Chromatography |
| Critical Challenge | Acid concentration | Radical stability | Moisture sensitivity |
Chemical Reactions Analysis
Formation of Acryloyl Derivatives
Reaction with N,N-dimethylformamide-dimethylacetal (DMF-DMA) in xylene under reflux yields 6-bromo-3-(3-(dimethylamino)acryloyl)-2H-chromen-2-one (2 ). This proceeds via a condensation mechanism, forming an α,β-unsaturated ketone intermediate.
| Reaction Component | Conditions | Yield |
|---|---|---|
| DMF-DMA, xylene | Reflux, 3 hours | 80% |
Key Data :
-
IR spectrum : Strong absorption at 1727 cm⁻¹ (ester C=O) and 1639 cm⁻¹ (acryloyl C=O).
-
¹H-NMR : Signals at δ 2.86 (s, CH₃) and δ 3.14 (s, CH₃) confirm dimethylamino substitution .
Hydrazinecarbodithioate Formation
Treatment with methyl hydrazinecarbodithioate in 2-propanol at room temperature produces methyl 2-(1-(6-bromo-2-oxo-2H-chromen-3-yl)ethylidene)hydrazine-1-carbodithioate (3 ). This involves Schiff base formation via nucleophilic attack of the hydrazine on the carbonyl group.
| Reaction Component | Conditions | Yield |
|---|---|---|
| Methyl hydrazinecarbodithioate, 2-propanol | Stirring, 2 hours | 72% |
Key Data :
-
IR spectrum : NH stretch at 3337 cm⁻¹ and C=N absorption at 1605 cm⁻¹.
-
¹H-NMR : Peaks at δ 2.49 (s, CH₃) and δ 2.58 (s, CH₃) confirm methyl groups .
Cyclization to Pyrazole and Thiadiazole Derivatives
Reaction with 2-oxo-N-phenyl-2-(phenylamino)acetohydrazonoyl chloride (9a ) in benzene/triethylamine yields 5-(6-bromo-2-oxo-2H-chromene-3-carbonyl)-N,1-diphenyl-1H-pyrazole-3-carboxamide (11a ) or its regioisomer (12a ). This proceeds via cyclocondensation.
| Reaction Component | Conditions | Yield |
|---|---|---|
| Hydrazonoyl chloride, benzene, triethylamine | Reflux, 4 hours | 68% |
Key Data :
Thiadiazole Formation via Cycloaddition
Reaction with ethyl 2-hydrazono-3-phenyl-1,3,4-thiadiazoline-5-carboxylate (19 ) produces ethyl 5-((1-(6-bromo-2-oxo-2H-chromen-3-yl)ethylidene)hydrazono)-4-phenyl-4,5-dihydro-1,3,4-thiadiazole-2-carboxylate (18c ). This is a [3+2] cycloaddition process.
| Reaction Component | Conditions | Yield |
|---|---|---|
| Ethyl thiadiazoline, ethanol | Stirring, 24 hours | 58% |
Key Data :
Ester Hydrolysis
While direct data on hydrolysis is limited in the provided sources, analogous chromenone esters typically undergo hydrolysis under acidic or basic conditions to yield carboxylic acids. For example:
This reaction is critical for modifying the compound’s solubility and reactivity .
Scientific Research Applications
Chemical Properties and Structure
The compound has the molecular formula and features a chromenone backbone, which is known for its biological activity. The presence of the bromophenyl group enhances its reactivity and potential biological interactions.
Scientific Research Applications
-
Medicinal Chemistry
- Antioxidant Activity : Compounds with chromenone structures are often investigated for their antioxidant properties. Methyl {[3-(4-bromophenyl)-4-methyl-2-oxo-2H-chromen-6-yl]oxy}acetate may exhibit such properties, making it a candidate for developing antioxidant therapies.
- Anti-inflammatory Agents : The compound is included in libraries targeting anti-inflammatory activities, suggesting its potential as a lead compound in drug discovery aimed at treating inflammatory diseases .
- Antibacterial Properties : Its inclusion in antibacterial compound libraries indicates potential applications in developing new antibacterial agents .
- Agrochemistry
-
Material Science
- Polymer Chemistry : The compound can be used as a precursor in synthesizing polymers with specific properties, particularly those requiring enhanced thermal stability or UV resistance due to the chromenone moiety.
Case Studies and Research Findings
- Study on Antioxidant Properties :
- Anti-inflammatory Research :
- Agrochemical Applications :
Mechanism of Action
The mechanism by which METHYL 2-{[3-(4-BROMOPHENYL)-4-METHYL-2-OXO-2H-CHROMEN-6-YL]OXY}ACETATE exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to various physiological responses. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Variations and Electronic Effects
Key structural analogs and their distinguishing features:
Impact of Substituents on Properties
- Ester Groups: Methyl esters (target compound) are more hydrolytically stable than ethyl esters (), but ethyl variants may offer better solubility in nonpolar solvents .
- Electron-Withdrawing Groups : Trifluoromethyl () and thioxo () substituents enhance electrophilicity, influencing reactivity in nucleophilic substitution or cyclization reactions .
- Extended Conjugation : Benzodioxin () and tetrahydroquinazolin () cores improve π-conjugation, relevant for optical applications or DNA intercalation .
Biological Activity
Methyl {[3-(4-bromophenyl)-4-methyl-2-oxo-2H-chromen-6-yl]oxy}acetate, a compound belonging to the class of coumarin derivatives, has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Synthesis
The compound features a chromenone core structure with a bromophenyl substituent and an acetate moiety. The presence of the bromine atom enhances lipophilicity, which may influence its interaction with biological targets. The synthesis typically involves several steps, including the reaction of 7-hydroxy-4-methyl-2H-chromen-2-one with methyl acetate under acidic conditions to yield the acetate derivative.
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
- Antimicrobial Activity : Studies have shown that coumarin derivatives possess significant antibacterial and antifungal properties. This compound has been included in screening libraries for antibacterial compounds, indicating its potential effectiveness against various pathogens .
- Anti-inflammatory Effects : The compound has demonstrated anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes involved in inflammatory pathways. Initial findings suggest that it may interact with specific receptors involved in inflammation .
- Antitumor Activity : Research has indicated that coumarin derivatives can inhibit tumor cell proliferation. This compound's structural features may contribute to its ability to induce apoptosis in cancer cells .
The mechanisms underlying the biological activities of this compound are complex and multifaceted:
- Enzyme Inhibition : The compound may inhibit enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX), which are crucial in the inflammatory response.
- Receptor Modulation : It may modulate receptors involved in pain and inflammation, leading to reduced symptoms associated with inflammatory diseases.
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparison with structurally related compounds is essential:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)benzenesulfonate | Contains a methoxy group instead of bromine | Potentially enhanced solubility and bioavailability |
| 8-Iodo-4-methyl-2oxo-2H-chromen -7-ylenesulfonate | Iodine substitution at position 8 | Different reactivity patterns due to halogen substitution |
| 4-Methylcoumarin | Lacks the sulfonate group | Simpler structure; often used as a fluorescent probe |
Case Studies
Several case studies have explored the efficacy of this compound:
- In vitro Studies : Laboratory studies have shown that at concentrations around 50 μM, this compound can significantly reduce the secretion of pro-inflammatory mediators in cell cultures, suggesting its potential as an anti-inflammatory agent .
- Animal Models : In vivo studies using animal models have demonstrated that administration of this compound leads to reduced tumor growth and improved survival rates in cancer models.
Q & A
Q. What are the established synthetic routes for methyl {[3-(4-bromophenyl)-4-methyl-2-oxo-2H-chromen-6-yl]oxy}acetate, and how can reaction conditions be optimized for improved yield?
Methodological Answer: The synthesis typically involves coupling a pre-functionalized coumarin core with the bromophenyl and acetoxy groups. A validated approach includes:
- Step 1: Synthesis of 6-hydroxy-4-methylcoumarin via Pechmann condensation of resorcinol derivatives with β-keto esters under acidic conditions .
- Step 2: Bromoacetylation of the hydroxyl group at position 6 using bromoacetic acid derivatives, followed by esterification with methanol to form the methyl ester .
- Step 3: Introduction of the 4-bromophenyl group via Suzuki-Miyaura cross-coupling or Ullmann-type reactions, requiring palladium catalysts and controlled temperatures (e.g., 80–100°C) .
Optimization Tips: - Use anhydrous conditions and inert atmospheres to prevent hydrolysis of ester groups.
- Monitor regioselectivity via TLC or HPLC to avoid byproducts from competing substitution sites .
Q. Which spectroscopic and crystallographic techniques are most effective for confirming the molecular structure of this compound?
Methodological Answer:
- 1H/13C NMR: Key signals include the methyl ester (~δ 3.8 ppm for OCH3), the coumarin lactone carbonyl (~δ 160–165 ppm in 13C), and aromatic protons from the bromophenyl group (δ 7.2–7.6 ppm) .
- X-ray Crystallography: Resolves bond angles (e.g., O–C–O ester linkages at ~125°) and confirms spatial arrangement of substituents. For example, crystallographic data for analogous coumarins show planar geometry with dihedral angles <10° between aromatic rings .
- Mass Spectrometry (HRMS): Validates molecular weight (expected [M+H]+ for C19H15BrO5: 419.02) and fragmentation patterns .
Advanced Research Questions
Q. How do electronic and steric effects of the 4-bromophenyl and methyl groups influence reactivity in further functionalization?
Methodological Answer:
- Electronic Effects: The electron-withdrawing bromine atom on the phenyl ring deactivates the coumarin core, reducing electrophilic substitution but enhancing nucleophilic aromatic substitution (e.g., amination) at position 3.
- Steric Effects: The methyl group at position 4 hinders access to the carbonyl group at position 2, requiring bulky reagents to avoid steric clashes in reactions like Michael additions .
Experimental Design: - Compare reaction rates of bromophenyl-substituted vs. unsubstituted coumarins in model reactions (e.g., nitration).
- Use DFT calculations to map electrostatic potential surfaces and predict reactive sites .
Q. What strategies resolve contradictions in spectral data during structure elucidation (e.g., unexpected NOE correlations or splitting patterns)?
Methodological Answer:
- Dynamic NMR: Resolves conformational exchange broadening in crowded regions (e.g., overlapping aromatic signals).
- 2D NMR (HSQC, HMBC): Correlates ambiguous proton environments with carbon shifts. For example, HMBC can confirm connectivity between the acetoxy methyl group and the coumarin oxygen .
- Crystallographic Validation: X-ray structures provide unambiguous proof of regiochemistry when NMR data is inconclusive .
Q. How can computational methods predict physicochemical properties (e.g., logP, solubility) for this compound, and how do they compare with experimental data?
Methodological Answer:
- Software Tools: Use ACD/Labs Percepta or COSMO-RS for logP (predicted ~3.2) and solubility (poor in water, <0.1 mg/mL).
- Validation: Compare with experimental HPLC-derived logP (e.g., using a C18 column and methanol/water gradients) or shake-flask solubility assays .
- Limitations: Computational models may underestimate steric effects on solubility, necessitating empirical adjustments .
Q. What in vitro assays are suitable for evaluating the biological activity of this coumarin derivative, and how should controls be designed?
Methodological Answer:
- Antimicrobial Assays: Use microdilution methods (MIC determination) against Gram-positive bacteria (e.g., S. aureus), with ciprofloxacin as a positive control.
- Antioxidant Activity: Employ DPPH radical scavenging assays, comparing to ascorbic acid .
- Control Design: Include unsubstituted coumarin and bromophenyl-free analogs to isolate the contribution of specific substituents to activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
